Methyl 2-ethylpentanoate
Overview
Description
Methyl 2-ethylpentanoate, also known as Methyl α-ethylvalerate, is a compound with the molecular formula C8H16O2 . It is a fatty acid ester and has a molecular weight of 144.21 g/mol .
Molecular Structure Analysis
The InChI representation of Methyl 2-ethylpentanoate isInChI=1S/C8H16O2/c1-4-6-7(5-2)8(9)10-3/h7H,4-6H2,1-3H3
. The Canonical SMILES representation is CCCC(CC)C(=O)OC
. It has 10 heavy atoms , and its complexity, as computed by PubChem, is 99.4 . Physical And Chemical Properties Analysis
Methyl 2-ethylpentanoate has a molecular weight of 144.21 g/mol . It has a computed XLogP3 value of 2.6 , indicating its partition coefficient between octanol and water, which is a measure of its solubility and permeability. It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has 5 rotatable bonds and a topological polar surface area of 26.3 Ų .Scientific Research Applications
1. Organoleptic Properties in Wine
- Distribution and Impact : Ethyl 2-hydroxy-4-methylpentanoate, closely related to Methyl 2-ethylpentanoate, has been studied for its distribution and organoleptic impact in wines. Its presence and ratios in different types of wines, such as red and white, have been analyzed, revealing its contribution to the wine's aromatic properties and fruity aromas (Lytra, Tempère, de Revel, & Barbe, 2012).
2. Biosynthesis in Apples
- Biosynthetic Origins in Fruits : The biosynthesis of 2-methylbutanoate esters, which include compounds structurally similar to Methyl 2-ethylpentanoate, is significant in understanding fruit aroma. Studies on apples like Red Delicious and Granny Smith have provided insights into the biosynthesis and interconversions of these esters, contributing to the understanding of fruit aroma composition (Rowan et al., 1996).
3. Chemical Communication in Insects
- Role in Insect Behavior : Research on the slave-making ant Polyergus rufescens indicates that compounds like 3-ethyl-4-methylpentanol, related to Methyl 2-ethylpentanoate, play a critical role in the queen sex pheromone and affect mating behavior. Such studies contribute to the understanding of chemical communication in insects (Castracani et al., 2008).
4. Synthetic and Organoleptic Applications
- Synthesis and Sensory Properties : The synthesis and organoleptic properties of various esters, including those related to Methyl 2-ethylpentanoate, have been explored for potential applications in perfumery and flavoring. Studies have evaluated their aroma profiles and potential use as new perfumery ingredients (Snowden, Grenno, & Vial, 2005).
5. Fuel and Combustion Research
- Autoignition Studies : Methyl pentanoate, which is structurally similar to Methyl 2-ethylpentanoate, has been studied in the context of biodiesel. Its ignition delays and behavior under various conditions have been analyzed, contributing to the understanding of biodiesel's combustion properties (Weber et al., 2018).
6. Aroma Potency in Fruits
- Identification of Potent Odorants : Studies on the odor potencies of volatile compounds in fruits, including those structurally similar to Methyl 2-ethylpentanoate, have identified key contributors to fruit aroma. Such research assists in understanding the sensory attributes of fruits like apples (Komthong et al., 2006).
properties
IUPAC Name |
methyl 2-ethylpentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-4-6-7(5-2)8(9)10-3/h7H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVNZXKXOTJLKHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601002075 | |
Record name | Methyl 2-ethylpentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601002075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-ethylpentanoate | |
CAS RN |
816-16-0 | |
Record name | Pentanoic acid, 2-ethyl-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000816160 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 2-ethylpentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601002075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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